molecular formula C12H9F2NO B8390363 5-(2,4-difluorobenzyl)pyridin-2(1H)-one

5-(2,4-difluorobenzyl)pyridin-2(1H)-one

Cat. No.: B8390363
M. Wt: 221.20 g/mol
InChI Key: RNKLOMBTQBDOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-difluorobenzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H9F2NO and its molecular weight is 221.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-1H-pyridin-2-one

InChI

InChI=1S/C12H9F2NO/c13-10-3-2-9(11(14)6-10)5-8-1-4-12(16)15-7-8/h1-4,6-7H,5H2,(H,15,16)

InChI Key

RNKLOMBTQBDOFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=CNC(=O)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2,4-difluoro-phenyl)-(6-methoxy-pyridin-3-yl)methanol 2 (2.28 g, 9.1 mmol), sodium iodide (5.45 g, 36.4 mmol), triethylsilane (2.2 ml, 13.6 mmol) in anhydrous acetonitrile (21 ml) and was stirred at room temperature. TFA (1.1 ml, 14.3 mmol) was added at a rate that maintained the temperature below 30° C.; TMSCl (5.8 ml, 45.5 mmol) was added, and the batch was heated at 70° C. for 3 h. Upon cooling to 55° C., a 0.8 M Na2SO3 (11.4 ml) was added, and the reaction mixture was concentrated in vacuo to 20 ml. A solution of 0.15 M Na2SO3 (11.4 ml) was added, the mixture was stirred at room temperature overnight. A solution of 1.4 M K2CO3 (13.6 ml) was added and cooled to 0° C. The crude product was extracted with ethyl acetate (60 ml) and washed with 0.15 M Na2SO3 (20 ml) and water (60 ml) and dried over anhydrous sodium sulfate. The mixture was distilled, and the residue was purified by flash column chromatography on silica gel (chloroform:methanol, 90:10). Yield 1.89 g (94%). 1H NMR (CDCl3, 500 MHz): δ 13.35 (s, 1H), 7.36-6.79 (m, 7H), 6.53 (d, 1H, J=9.2 Hz), 3.71 (s, 2H). 13C NMR (CDCl3, 125 MHz): δ 164.7, 162.4, 160.4, 143.2, 132.7, 131.2, 122.3, 120.3, 118.4, 111.4, 104.1, 30.3.
Name
(2,4-difluoro-phenyl)-(6-methoxy-pyridin-3-yl)methanol
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
11.4 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.